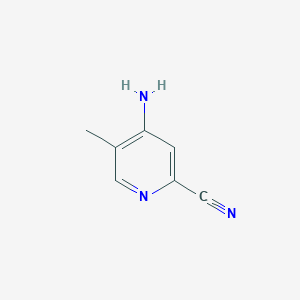

4-Amino-5-methylpicolinonitrile

Description

Overview of Picolinonitrile Derivatives in Synthetic Organic Chemistry

Picolinonitrile derivatives, which are pyridines substituted with a nitrile group, are a class of heterocyclic compounds that have found extensive application in organic synthesis. The pyridine (B92270) ring itself is a common motif in pharmaceuticals and agrochemicals, and the nitrile group offers a versatile handle for a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, among other conversions. This functional group tolerance and reactivity make picolinonitriles valuable intermediates in the construction of complex molecular architectures. Their utility is further enhanced by the ability to introduce various substituents onto the pyridine ring, allowing for fine-tuning of the electronic and steric properties of the molecule.

The Unique Structural Features of 4-Amino-5-methylpicolinonitrile for Advanced Chemical Research

This compound, with the CAS number 1805622-06-3, possesses a specific arrangement of functional groups that imparts unique reactivity and utility as a research scaffold. bldpharm.com The pyridine ring is adorned with an amino group at the 4-position, a methyl group at the 5-position, and a nitrile group at the 2-position. This substitution pattern creates a molecule with distinct electronic and steric properties.

The amino group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. Conversely, the nitrile group is a strong electron-withdrawing group, deactivating the ring. The interplay of these opposing electronic effects, along with the presence of the methyl group, influences the regioselectivity of subsequent reactions. The proximity of the functional groups also allows for potential intramolecular interactions and facilitates the construction of fused ring systems. These features make this compound a versatile building block for creating libraries of compounds for screening in drug discovery and materials science.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 1805622-06-3 |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Predicted Boiling Point | 370.3±37.0 °C |

| Predicted Density | 1.18±0.1 g/cm³ |

| Predicted pKa | 4.24±0.42 |

Note: The physical properties listed are predicted values and may differ from experimental values.

Historical Context of Picolinonitrile Synthesis Methodologies Relevant to this compound Research

The synthesis of picolinonitrile derivatives has a rich history, with various methods developed over the years. Early methods often involved the dehydration of picolinamide (B142947) or the Sandmeyer reaction of an aminopyridine. The development of transition-metal-catalyzed cross-coupling reactions, such as the cyanation of halopyridines, has provided more efficient and versatile routes to these compounds.

In the context of industrial applications, the synthesis of related compounds like 4-amino-5-methylpyridin-2-one, an intermediate for the drug finerenone, has highlighted the challenges of large-scale production. google.comgoogle.com Early research syntheses were often not suitable for industrial scale-up due to issues such as high dilution, the use of hazardous reagents, and the need for chromatographic purification. google.com This has driven the development of more efficient and environmentally friendly processes, such as those that avoid chlorinated solvents and minimize waste. google.com These advancements in the synthesis of substituted pyridines and pyridinones provide a relevant backdrop for understanding the synthetic strategies that can be applied to the preparation of this compound.

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound primarily focus on its utility as a key intermediate in the synthesis of high-value molecules. A significant area of research has been its role in the synthesis of finerenone, a non-steroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes. google.com The development of efficient and scalable synthetic routes to finerenone has been a major objective, with this compound or its close derivatives being crucial building blocks.

Research in this area aims to optimize reaction conditions, improve yields, and develop more sustainable synthetic methods. This includes exploring novel catalytic systems and reaction pathways to construct the complex dihydropyridine (B1217469) core of finerenone from simpler precursors like this compound. The broader scope of academic interest lies in leveraging the unique structural features of this scaffold to synthesize novel analogues and other biologically active compounds. The reactivity of the amino and nitrile groups, in concert with the substitution pattern on the pyridine ring, provides a platform for diverse chemical modifications, opening avenues for the discovery of new therapeutic agents and functional materials.

Structure

3D Structure

Properties

Molecular Formula |

C7H7N3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

4-amino-5-methylpyridine-2-carbonitrile |

InChI |

InChI=1S/C7H7N3/c1-5-4-10-6(3-8)2-7(5)9/h2,4H,1H3,(H2,9,10) |

InChI Key |

SAWILPIFTWCUIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N=C1)C#N)N |

Origin of Product |

United States |

Advanced Spectroscopic Elucidation of 4 Amino 5 Methylpicolinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map the molecular framework and deduce the connectivity and spatial relationships of atoms.

High-Resolution ¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of 4-Amino-5-methylpicolinonitrile is expected to show distinct signals corresponding to each unique proton environment in the molecule. The analysis of chemical shift (δ), signal integration, and spin-spin coupling patterns allows for the assignment of each proton.

The key expected signals are:

Aromatic Protons: The pyridine (B92270) ring contains two protons. The proton at position 6 (H-6), adjacent to the nitrogen atom, is expected to appear at the most downfield position, likely in the range of 8.0-8.2 ppm, as a singlet. The proton at position 3 (H-3) would likely resonate further upfield, around 6.5-6.7 ppm, also as a singlet.

Amino Protons (-NH₂): The protons of the primary amino group at position 4 are expected to produce a broad singlet. Its chemical shift is highly dependent on the solvent and concentration but typically appears in the range of 4.5-5.5 ppm.

Methyl Protons (-CH₃): The methyl group at position 5 will give a sharp singlet, as it has no adjacent protons to couple with. This signal is anticipated in the upfield region, around 2.1-2.3 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 (Pyridine ring) | 8.0 - 8.2 | Singlet (s) | 1H |

| H-3 (Pyridine ring) | 6.5 - 6.7 | Singlet (s) | 1H |

| -NH₂ (Amino group) | 4.5 - 5.5 | Broad Singlet (br s) | 2H |

| -CH₃ (Methyl group) | 2.1 - 2.3 | Singlet (s) | 3H |

Carbon-13 NMR Spectroscopy for Carbon Framework Characterization

The predicted assignments are:

Pyridine Ring Carbons: The carbon atoms of the heterocyclic ring are expected to resonate between 110 and 160 ppm. The carbon bearing the amino group (C-4) and the carbon adjacent to the ring nitrogen (C-2 and C-6) will be significantly affected. C-2, being adjacent to the nitrogen and bearing the nitrile group, is expected to be significantly downfield. Quaternary carbons (C-2, C-4, C-5) are expected to show signals of lower intensity compared to protonated carbons (C-3, C-6). organicchemistrydata.org

Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the 115-125 ppm range.

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield aliphatic region, typically between 15-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Intensity |

| C-2 | 158 - 162 | Low |

| C-3 | 110 - 115 | High |

| C-4 | 150 - 155 | Low |

| C-5 | 118 - 122 | Low |

| C-6 | 148 - 152 | High |

| -C≡N (Nitrile) | 117 - 120 | Low |

| -CH₃ (Methyl) | 15 - 20 | High |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships

To confirm the assignments made from 1D NMR and to establish the complete molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, COSY is less informative for the ring protons as they are not adjacent and thus not expected to show correlations. However, it can confirm the absence of coupling for the singlets observed in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. mdpi.com This is crucial for definitively linking proton signals to their corresponding carbon signals. Expected correlations would be observed between the H-3 signal and the C-3 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D experiment for this structure, as it shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). mdpi.com This technique allows for the assembly of the molecular skeleton. Key expected correlations would include:

The methyl protons (-CH₃) correlating to the adjacent ring carbons C-5 and C-4, and potentially C-6.

The H-3 proton correlating to the quaternary carbons C-2, C-4, and C-5.

The H-6 proton correlating to C-2, C-4, and the nitrile carbon (-C≡N). These long-range correlations would provide unambiguous proof of the substituent positions on the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups based on the absorption of infrared radiation at specific wavenumbers. For this compound, several key absorption bands are expected.

N-H Stretching: The amino (-NH₂) group will exhibit two characteristic sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group has a very sharp and strong absorption in the 2210-2260 cm⁻¹ region. chemicalbook.com This is a highly characteristic peak for identifying this functional group.

C=C and C=N Stretching: The pyridine ring will show a series of absorptions in the 1400-1650 cm⁻¹ region due to the stretching vibrations of the C=C and C=N double bonds.

N-H Bending: The scissoring vibration of the amino group typically appears as a strong band in the 1590-1650 cm⁻¹ region, often overlapping with the aromatic ring stretches.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (-CH₃) | Stretch | 2850 - 3000 | Medium |

| Nitrile (-C≡N) | Stretch | 2210 - 2260 | Strong, Sharp |

| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1650 | Medium to Strong |

| Amino (-NH₂) | Bend (Scissoring) | 1590 - 1650 | Strong |

Raman Spectroscopy (as a complementary technique)

Raman spectroscopy measures the inelastic scattering of light and provides complementary information to FT-IR. nih.gov Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra, while being weak in IR, and vice-versa.

For this compound, Raman spectroscopy would be particularly useful for observing:

C≡N Stretch: The nitrile stretch is typically strong and sharp in both IR and Raman spectra.

Symmetric Ring Breathing: The symmetric "breathing" vibration of the pyridine ring, where the entire ring expands and contracts symmetrically, often gives a very strong and characteristic Raman signal, typically in the 980-1050 cm⁻¹ region. This provides an excellent "fingerprint" for the molecule. chemicalbook.com

C-C and C-N bonds: The various C-C and C-N single bonds within the structure would also give rise to signals in the Raman spectrum, further contributing to the unique molecular fingerprint.

By combining these advanced spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved, providing a detailed electronic and structural portrait of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique in chemical analysis, providing crucial information about the molecular weight and structure of compounds. mdpi.com For novel or synthesized compounds like this compound, it serves as a primary tool for identity confirmation and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and precision. nih.gov Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z to several decimal places. This high precision allows for the calculation of an unambiguous elemental formula, a critical step in the identification of a compound. The technique's ability to provide an accurate mass measurement with a low parts-per-million (ppm) error tolerance helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. mdpi.com

For this compound (C₇H₇N₃), HRMS would be employed to confirm its elemental composition by comparing the experimentally measured exact mass of the protonated molecule, [M+H]⁺, with the theoretically calculated exact mass.

Table 1: Theoretical HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₇H₇N₃ |

| Nominal Mass | 133 |

| Average Mass | 133.15 g/mol |

| Monoisotopic Mass | 133.063997 Da |

| Calculated m/z for [M+H]⁺ | 134.071822 Da |

The detection of a signal corresponding to the calculated m/z for the protonated molecule within a narrow mass tolerance (typically <5 ppm) provides strong evidence for the presence and correct elemental composition of this compound. mdpi.com

Tandem mass spectrometry (MS/MS) is a crucial technique for obtaining detailed structural information about a molecule. nih.gov In an MS/MS experiment, a specific ion (the precursor ion, in this case, the [M+H]⁺ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. unito.it The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation.

The fragmentation of this compound is expected to proceed through several characteristic pathways, influenced by the protonation site and the stability of the resulting fragments. The pyridine ring, the amino group, the methyl group, and the nitrile group all play a role in directing the fragmentation.

Expected Fragmentation Pathways:

Loss of HCN: A common fragmentation pathway for nitrile-containing compounds is the neutral loss of hydrogen cyanide (HCN, 27 Da). This would result from the cleavage of the C-CN bond.

Loss of NH₃: The amino group can be lost as ammonia (B1221849) (NH₃, 17 Da), particularly if protonation occurs at the amino nitrogen.

Ring Cleavage: Fragmentation of the pyridine ring itself can lead to a variety of smaller, characteristic ions.

Loss of Methyl Radical: Cleavage of the bond between the pyridine ring and the methyl group could lead to the loss of a methyl radical (•CH₃, 15 Da).

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) |

| 134.07 | [C₆H₆N₂]⁺ | HCN | 106.05 |

| 134.07 | [C₇H₄N₂]⁺ | NH₃ | 117.04 |

| 134.07 | [C₆H₄N₃]⁺ | CH₃ | 118.04 |

The interpretation of these fragmentation patterns, often aided by computational studies, allows for the unambiguous confirmation of the connectivity of atoms within the molecule. unito.it

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a key technique for investigating the electronic structure of molecules containing chromophores. A chromophore is the part of a molecule responsible for its color, which absorbs light in the visible or ultraviolet region.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. In molecules with conjugated π-systems, such as aromatic and heteroaromatic compounds, the most significant electronic transitions are typically π → π*. nih.gov

The structure of this compound contains a pyridine ring, which is a heteroaromatic system, substituted with an amino group (an auxochrome) and a nitrile group (a chromophore). The amino group, being an electron-donating group, and the nitrile group, an electron-withdrawing group, extend the conjugation of the π-system. This extended conjugation is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine. nih.gov The amino group's lone pair of electrons can participate in resonance with the pyridine ring, influencing the energy of the π → π* transitions.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol) would likely exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent polarity and pH, which can affect the electronic state of the amino group and the pyridine nitrogen.

Table 3: Representative UV-Vis Absorption Data for Aromatic Aminonitriles

| Compound Class | Solvent | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |

| Amino-substituted Pyridines | Ethanol | ~250-320 | ~10,000 - 15,000 | π → π* |

| Naphthalene-based Aminonitriles | Acetonitrile | ~350-450 | >10,000 | Intramolecular Charge Transfer (ICT) |

Note: This table provides typical ranges for similar compound classes to illustrate expected values. Actual experimental values for this compound may vary.

Analysis of the UV-Vis spectrum provides valuable insights into the electronic properties and the extent of conjugation within the molecule and its derivatives. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. Furthermore, it reveals how molecules are packed in the crystal lattice and elucidates the nature and geometry of intermolecular interactions. rsc.org

For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its structure. The resulting crystal structure would detail the planarity of the pyridine ring and the geometry of the amino, methyl, and cyano substituents.

A crucial aspect of the crystal structure analysis is the identification and characterization of intermolecular interactions, which govern the physical properties of the solid. nih.gov In the case of this compound, strong intermolecular hydrogen bonds are expected. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group (-C≡N) can act as hydrogen bond acceptors.

These interactions are likely to form a network of molecules in the solid state. For example, N-H···N hydrogen bonds could form between the amino group of one molecule and the pyridine or nitrile nitrogen of a neighboring molecule. researchgate.net These interactions are fundamental in crystal engineering, influencing the packing arrangement and stability of the crystal. nih.gov

Table 4: Expected Crystallographic Data and Intermolecular Interactions for this compound

| Parameter | Expected Observation |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Bond Lengths & Angles | Consistent with a substituted pyridine ring |

| Molecular Conformation | Near-planar pyridine ring |

| Intermolecular Interactions | Strong N-H···N hydrogen bonds involving the amino group and pyridine/nitrile nitrogen atoms. Potential C-H···π interactions. |

The detailed structural information obtained from X-ray crystallography is vital for understanding structure-property relationships and for the rational design of new materials based on this molecular scaffold. rsc.org

Chemical Reactivity and Transformation Studies of 4 Amino 5 Methylpicolinonitrile

Reactivity of the Amino Group

The amino group in 4-Amino-5-methylpicolinonitrile is a versatile handle for introducing a variety of substituents and for the construction of new heterocyclic systems. Its reactivity is typical of an aromatic amine, participating in reactions such as the formation of Schiff bases, acylation, sulfonylation, and diazotization.

Formation of Schiff Bases and Imines

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases or imines. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. This transformation is a common strategy for the synthesis of new ligands and biologically active compounds. nih.govmdpi.com

The general reaction involves refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent, such as ethanol. nih.gov

Table 1: Examples of Schiff Base Formation with Amino-substituted Aromatic Compounds

| Amine Reactant | Carbonyl Reactant | Product | Reaction Conditions | Reference |

| 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one | 2-Methoxybenzaldehyde | (E)-4-(2-Methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Anhydrous ethanol, reflux, 3-4h | nih.gov |

Acylation and Sulfonylation Reactions

The amino group of this compound can be readily acylated or sulfonylated using acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically require a base to neutralize the hydrogen halide or carboxylic acid byproduct. youtube.com

In a typical acylation, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. youtube.com For sulfonylation, a similar nucleophilic attack occurs on the sulfur atom of the sulfonyl chloride. These reactions are important for the synthesis of amides and sulfonamides, respectively, which are common structural motifs in many pharmaceuticals.

While specific data for this compound is limited, general procedures for the acylation of aminopyridines suggest the use of an appropriate acylating agent in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. rsc.orgorganic-chemistry.org Diazonium salts of aminopyridines are known to be highly reactive intermediates. rsc.org

These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations, including:

Hydrolysis: Reaction with water to form the corresponding hydroxyl compound. rsc.org

Sandmeyer Reaction: Reaction with copper(I) halides or cyanide to introduce a halogen or cyano group.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt to yield the fluoro derivative.

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes. youtube.com

The diazotization of 2- and 4-aminopyridines in dilute mineral acid is known to form diazonium ions that are susceptible to rapid hydrolysis to the corresponding hydroxy-compounds. rsc.org

Table 2: General Conditions for Diazotization of Aminopyridines

| Reactant | Reagents | Product | Temperature | Reference |

| 2-Aminopyridine | NaNO₂, dilute mineral acid | Pyridine-2-diazonium ion | 0-5 °C | rsc.org |

| 4-Aminopyridine (B3432731) | NaNO₂, dilute mineral acid | Pyridine-4-diazonium ion | 0-5 °C | rsc.org |

Specific studies on the diazotization of this compound and subsequent transformations are not prevalent in the available literature, but the general principles for aminopyridines are expected to apply.

Reactivity of the Nitrile Group

The nitrile group of this compound is a valuable functional group that can be transformed into other important functionalities, most notably carboxylic acid derivatives and amines.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. google.comgoogle.com The hydrolysis of cyanopyridines can be controlled to selectively produce either the amide or the carboxylic acid. google.com For instance, the hydrolysis of 2-cyanopyridine (B140075) can yield picolinamide (B142947) or picolinic acid depending on the reaction conditions. google.comacs.orgchemicalbook.com

Basic hydrolysis is often carried out using sodium or potassium hydroxide (B78521). google.com For example, the hydrolysis of 4-cyanopyridine (B195900) with a molar ratio of 1:1.5-1.75 of sodium hydroxide at 50-80°C yields isonicotinic acid. google.com

Table 3: Conditions for Hydrolysis of Cyanopyridines

| Reactant | Reagents | Product | Conditions | Reference |

| 2-Cyanopyridine | NaOH (0.03-0.20 molar ratio) | 2-Picolinamide | 100-130°C | google.com |

| 4-Cyanopyridine | NaOH (1.5-1.75 molar ratio) | Isonicotinic acid | 50-80°C | google.com |

| 2-Cyanopyridine | 30% NaOH, then 30% HCl | 2-Picolinic acid | Reflux, 4h | chemicalbook.com |

The hydrolysis of this compound would be expected to yield 4-amino-5-methylpicolinamide or 4-amino-5-methylpicolinic acid.

Reduction to Amine Functionalities

The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Catalytic hydrogenation is a common method for this transformation. google.com While various catalysts can be employed, palladium on charcoal has been shown to be effective for the reduction of cyanopyridines, even in the presence of halogen substituents. google.com

The reduction is typically carried out in a solvent such as an alcohol (e.g., methanol) in the presence of a strong acid like hydrochloric acid. google.com This method provides a direct route to aminomethylpyridines.

Table 4: Catalytic Hydrogenation of a Substituted Cyanopyridine

| Reactant | Catalyst | Solvent/Acid | Product | Yield | Reference |

| 3-Chloro-2-cyano-5-trifluoromethylpyridine | 5% Pd/C | Methanol/conc. HCl | 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride | 95-97% | google.com |

Applying this methodology to this compound would be expected to produce 4-amino-5-(aminomethyl)picoline.

Nucleophilic Addition to the Nitrile Carbon

The nitrile group in this compound possesses an electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity is a cornerstone of nitrile chemistry, leading to a variety of important chemical transformations. sigmaaldrich.comrsc.org

One of the most fundamental reactions is the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile can be converted to a carboxylic acid. The reaction proceeds through an initial nucleophilic attack by water or hydroxide on the nitrile carbon, forming an imidic acid or an imine anion intermediate, respectively, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid. rsc.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the nitrile carbon. This reaction provides a versatile route for the synthesis of ketones. The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon, forming an intermediate imine anion. This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. acs.org

The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. rsc.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde. acs.org

| Reaction Type | Reagent(s) | Product |

| Hydrolysis | H3O+ or NaOH/H2O | 4-Amino-5-methylpicolinic acid |

| Grignard Reaction | R-MgX, then H3O+ | 2-Acyl-4-amino-5-methylpyridine |

| Reduction (strong) | LiAlH4, then H2O | (4-Amino-5-methylpyridin-2-yl)methanamine |

| Reduction (mild) | DIBAL-H, then H2O | 4-Amino-5-methylpicolinaldehyde |

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. The presence of the activating amino and methyl groups, however, modulates its reactivity towards both electrophilic and nucleophilic substitution reactions.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) because the nitrogen atom deactivates the ring by withdrawing electron density. However, the presence of the strongly activating amino group at the C4-position and the weakly activating methyl group at the C5-position enhances the electron density of the ring, making EAS more feasible.

The amino group is a powerful ortho-, para-director, while the methyl group is also an ortho-, para-director. In this compound, the positions ortho to the amino group are C3 and C5, and the para position is C2 (relative to the amino group). The methyl group at C5 will further activate the ortho-position (C6) and the para-position (C2). The directing effects of the amino group are generally stronger. Therefore, electrophilic attack is most likely to occur at the C3 or C6 positions, which are ortho to the amino group and not sterically hindered by the methyl group.

Common EAS reactions include nitration, halogenation, and sulfonation. For instance, nitration would likely introduce a nitro group at the C3 or C6 position. masterorganicchemistry.commasterorganicchemistry.com The reaction of 4-aminopyridine with halogens can lead to the formation of charge-transfer complexes or substitution products. acs.org

While the pyridine ring itself is electron-deficient and can undergo nucleophilic aromatic substitution (SNA_r_), this is typically facilitated by the presence of good leaving groups, such as halogens, and strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In a halogenated derivative of this compound, for example, a 6-chloro-4-amino-5-methylpicolinonitrile, the chlorine atom would be susceptible to displacement by a variety of nucleophiles.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a negatively charged Meisenheimer-like intermediate. The aromaticity is then restored by the expulsion of the halide ion. wikipedia.orgmasterorganicchemistry.com The rate of these reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. Studies on analogous systems like 2,4-dichloroquinazolines show that nucleophilic substitution occurs regioselectively. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org For these reactions to occur on the pyridine ring of this compound, a halogen atom (or a triflate group) must first be introduced at one of the ring positions (e.g., C2, C3, or C6).

Suzuki Coupling: A halogenated derivative of this compound can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orguwindsor.ca

Heck Reaction: This reaction would involve the coupling of a halogenated picolinonitrile with an alkene to introduce a vinyl group onto the pyridine ring. sigmaaldrich.com

Sonogashira Coupling: The coupling of a halogenated picolinonitrile with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would result in the formation of an alkynyl-substituted pyridine. sigmaaldrich.com

The general catalytic cycle for these reactions involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to regenerate the catalyst and yield the cross-coupled product. youtube.com

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | R-B(OH)2 | Pd(0) catalyst, base | Aryl- or alkyl-substituted picolinonitrile |

| Heck | Alkene | Pd(0) catalyst, base | Alkenyl-substituted picolinonitrile |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted picolinonitrile |

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity refers to the preference for reaction at one position over another. In the case of this compound, the directing effects of the substituents play a crucial role.

In electrophilic aromatic substitution , as discussed earlier, the amino group strongly directs incoming electrophiles to the ortho positions (C3 and C5). The methyl group at C5 sterically hinders attack at that position, making C3 and C6 the most likely sites for substitution.

In nucleophilic aromatic substitution on a halogenated derivative, the position of the halogen will determine the site of substitution. However, the electronic effects of the other substituents can influence the reaction rate.

In palladium-catalyzed cross-coupling reactions , the regioselectivity is determined by the position of the halide or triflate leaving group.

Stereoselectivity , the preferential formation of one stereoisomer over another, is less of a factor in the reactions of the aromatic ring itself, as it is planar. However, if reactions at the nitrile or methyl group create a new chiral center, stereoselectivity could become an important consideration. For example, the reduction of a ketone formed from a Grignard reaction with the nitrile could potentially lead to a chiral alcohol. The stereochemical outcome would depend on the specific reagents and conditions used.

Mechanistic Investigations of Key Reactions involving this compound

The mechanisms of the key reactions involving this compound are generally well-understood from studies on analogous systems.

Nucleophilic Addition to the Nitrile: The mechanism involves the attack of a nucleophile on the electrophilic carbon of the nitrile group. libretexts.org In base-promoted additions, a strong nucleophile directly attacks the carbon. In acid-catalyzed additions, the nitrile nitrogen is first protonated, activating the group towards attack by a weaker nucleophile. libretexts.org

Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step process. masterorganicchemistry.com First, the aromatic π system attacks the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon that was attacked, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNA_r_): The generally accepted mechanism is a two-step addition-elimination process. wikipedia.orgmasterorganicchemistry.com The nucleophile first adds to the carbon bearing the leaving group, forming a Meisenheimer complex. The leaving group is then eliminated in the second step to restore the aromatic ring. wikipedia.orgmasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling: These reactions proceed via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium into the carbon-halogen bond, transmetalation (in Suzuki coupling) or a similar step to introduce the second organic partner, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com

Derivatives and Analogues of 4 Amino 5 Methylpicolinonitrile: Synthesis and Characterization

Design Principles for Modifying the 4-Amino-5-methylpicolinonitrile Scaffold

The design of new derivatives of this compound is guided by established principles of medicinal and materials chemistry. The primary goal is to systematically alter the molecule's properties by adding or modifying functional groups at specific positions. Key strategies include:

Electronic Modulation : The introduction of electron-donating or electron-withdrawing groups to the pyridine (B92270) ring can significantly alter the molecule's reactivity and intermolecular interactions. For example, adding methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups can enhance certain biological activities. nih.gov Conversely, halogen atoms can lower the antiproliferative activity in some contexts. nih.gov The basicity of the pyridine nitrogen and the nucleophilicity of the 4-amino group are key properties that can be fine-tuned. acs.org

Steric Hindrance : The size and shape of substituents play a crucial role. Introducing bulky groups can direct the binding of the molecule to specific biological targets or influence the crystal packing in materials. nih.gov

Functional Group Interconversion : The amino and nitrile functionalities serve as versatile handles for a wide range of chemical transformations, allowing for the introduction of diverse structural motifs.

Bioisosteric Replacement : Replacing certain functional groups with others of a similar size and electronic character (bioisosteres) can help to improve properties like metabolic stability or binding affinity. For instance, the nitrile group could potentially be replaced with a tetrazole ring.

Scaffold Hopping : In drug discovery, the core picolinonitrile structure can be used as a starting point, with subsequent modifications leading to entirely new, but functionally related, heterocyclic systems.

Synthesis of N-Substituted Amino-Picolinonitrile Derivatives

Modification of the 4-amino group is a primary strategy for creating derivatives. Standard N-alkylation or N-arylation reactions can be employed. For instance, N-alkylation of a protected 4-aminopyridine (B3432731), such as N-Boc-4-aminopyridine, can be achieved in high yields using a strong base. researchgate.net Another approach involves the synthesis of anilide and imide derivatives of 4-aminopyridine (4AP), which have shown enhanced cognitive effects in certain studies. nih.gov

Common synthetic routes for N-substitution include:

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent.

Buchwald-Hartwig or Ullmann Coupling : Palladium- or copper-catalyzed coupling with aryl halides to form N-aryl derivatives.

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Formation of Schiff Bases : Condensation with aldehydes and ketones to form imines, which can be further reduced or used as intermediates.

| Derivative Type | Synthetic Method | Reagents | Potential Product Class |

| N-Alkyl | N-Alkylation of protected aminopyridine | Alkyl halide, Strong Base (e.g., electrogenerated acetonitrile (B52724) anion) | Secondary/Tertiary Amines |

| N-Aryl | Buchwald-Hartwig Coupling | Aryl halide, Palladium catalyst, Base (e.g., K2CO3) | Diaryl Amines |

| Amide | Acylation | Acyl chloride or Anhydride | Anilides |

| Imide | Condensation | Dicarboxylic acid anhydride | Phthalimides/Succinimidies |

Development of Functionalized Nitrile Analogues

The nitrile group (-C≡N) on the picolinonitrile scaffold is a versatile functional group that can be converted into several other moieties, leading to a wide array of analogues. libretexts.org

Key transformations of the nitrile group include:

Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions to first form a primary amide (picolinamide) and then a carboxylic acid (picolinic acid). chemistrysteps.compressbooks.pub This conversion is significant as it changes the electronic and hydrogen-bonding properties of the molecule.

Reduction :

Complete reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields a primary amine (aminomethylpyridine). pressbooks.publibretexts.org

Partial reduction using milder reagents like diisobutylaluminium hydride (DIBAL-H) can produce an aldehyde. pressbooks.pub

Reaction with Organometallic Reagents : Grignard reagents or organolithium reagents can attack the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orgpressbooks.pub

Cycloaddition : The nitrile group can react with azides (e.g., sodium azide) in the presence of a catalyst to form a tetrazole ring, which is often considered a bioisostere of a carboxylic acid.

| Reaction | Reagent(s) | Product Functional Group |

| Acid/Base Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | H₃O⁺ or OH⁻ (milder conditions) | Amide (-CONH₂) |

| Reduction (Strong) | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |

| Reduction (Mild) | DIBAL-H, then H₂O | Aldehyde (-CHO) |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone (-C(=O)R) |

| Tetrazole Formation | NaN₃, Lewis Acid (e.g., ZnCl₂) | Tetrazole Ring |

Creation of Picolinonitrile Derivatives with Modified Pyridine Ring Substitution Patterns (e.g., Halogenation, Alkylation)

Direct functionalization of the pyridine ring is a powerful tool for creating analogues. The positions available for substitution on the this compound ring are C3 and C6.

Halogenation : Introducing halogen atoms like fluorine or chlorine can significantly alter the electronic properties of the ring and provide a handle for further cross-coupling reactions. youtube.com For example, a synthetic route starting from 4-amino-3,5,6-trichloro-2-picolinonitrile involves a selective fluorination step using CsF. mdpi.com The synthesis of trisubstituted 4-aminopyridine derivatives, such as 5-methyl-3-fluoro-4-aminopyridine (5Me3F4AP), has also been developed, highlighting methods for selective halogenation. snmjournals.org

Alkylation and Arylation : Suzuki, Stille, or other cross-coupling reactions can be used to introduce alkyl or aryl groups at halogenated positions. A study on related picolinic acids demonstrated the introduction of aryl-substituted pyrazolyl groups at the 6-position of the pyridine ring. mdpi.com

The following table, based on derivatives of the closely related 4-amino-picolinic acid scaffold, illustrates potential substitution patterns. mdpi.com

| Compound ID (Analogue) | R¹ (Position 3) | R² (Position 5) | R³ (Position 6) |

| S070 | Cl | F | 5-(2-bromophenyl)-3-methyl-1H-pyrazol-1-yl |

| S071 | Cl | F | 5-(3-bromophenyl)-3-methyl-1H-pyrazol-1-yl |

| S072 | Cl | F | 5-(4-bromophenyl)-3-methyl-1H-pyrazol-1-yl |

| S073 | Cl | F | 5-(2-chlorophenyl)-3-methyl-1H-pyrazol-1-yl |

| S074 | Cl | F | 5-(3-chlorophenyl)-3-methyl-1H-pyrazol-1-yl |

Synthesis of Fused Heterocyclic Systems Incorporating the Picolinonitrile Moiety

The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These bicyclic structures are of significant interest due to their prevalence in biologically active molecules. The synthesis often involves a cyclocondensation reaction where the 4-amino group and the 2-nitrile group participate in ring formation with a suitable three-carbon synthon.

A common and efficient method is the three-component reaction of an aminopyridine-carbonitrile, an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile), which proceeds via a Knoevenagel condensation followed by Michael addition and cyclization. arkat-usa.org Another strategy involves the reaction of aminopyridines with reagents like triethyl orthoformate and primary amines to yield fused pyrimidines.

For example, a general method for preparing 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives has been described. researchgate.net This involves the reaction of a substituted pyrimidine (B1678525) with an arylmethylidenepropanedinitrile, followed by treatment with an alkylamine, leading to a sequential substitution and ring closure. researchgate.net Natural amino acids like histidine can also be used as starting materials to build fused heterocyclic scaffolds such as tetrahydro-imidazo[4,5-c]pyridine. mdpi.com

Investigation of Structure-Reactivity Relationships within Derivative Series

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental for designing new compounds with desired properties. For the this compound family, this involves studying how different substituents influence the reactivity of the pyridine ring, the amino group, and the nitrile group.

Influence of Pyridine Ring Substituents : The electronic nature of substituents on the pyridine ring directly impacts the pKa of the molecule. Electron-donating groups (like the 5-methyl group) increase the basicity of the pyridine nitrogen, while electron-withdrawing groups (like halogens or the nitrile group itself) decrease it. nih.gov This, in turn, affects the conditions required for N-alkylation or the susceptibility of the ring to nucleophilic aromatic substitution.

Reactivity of the Amino Group : The nucleophilicity of the 4-amino group is modulated by substituents on the ring. Electron-withdrawing groups at positions 3 or 5 will decrease its nucleophilicity, making reactions like acylation or alkylation more challenging.

Reactivity of the Nitrile Group : The electrophilicity of the nitrile carbon is also influenced by the ring's electronic properties. An electron-deficient pyridine ring will make the nitrile carbon more electrophilic and thus more susceptible to attack by nucleophiles in reactions like hydrolysis or Grignard addition. libretexts.org

Studies on related pyridine derivatives have shown that the introduction of bulky groups can create steric hindrance, influencing binding affinity to biological targets. nih.gov Furthermore, the presence and position of groups capable of hydrogen bonding, such as -OH or -NH2, can significantly enhance biological activity compared to analogues lacking these features. nih.gov

Computational and Theoretical Investigations of 4 Amino 5 Methylpicolinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations provide detailed information about electronic structure, energy, and distribution.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. nih.gov It is employed to determine optimized molecular geometries and energetic properties. researchgate.net For 4-Amino-5-methylpicolinonitrile, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311G or higher, would be performed to find the most stable three-dimensional arrangement of its atoms (the ground state geometry). researchgate.netnih.govsigmaaldrich.com

These calculations yield crucial energetic data, including the total energy of the molecule, which is essential for comparing the stability of different isomers or conformers. Furthermore, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be calculated, providing a deeper understanding of the molecule's stability and potential for reaction under various conditions. researchgate.net For instance, studies on similar pyridine (B92270) derivatives have used DFT to successfully model their structures and energetic properties, confirming the reliability of this approach. nih.govrsc.org

Table 1: Representative Energetic and Reactivity Descriptors Calculated by DFT for a Substituted Pyridine Derivative. This table illustrates typical parameters obtained from DFT calculations.

| Parameter | Value | Unit | Description |

| Total Energy | -1012.5567 | Hartree | The total electronic and nuclear energy of the molecule in its optimized geometry. |

| Dipole Moment | 6.4878 | Debye | A measure of the molecule's overall polarity. |

| E(HOMO) | -6.8399 | eV | Energy of the Highest Occupied Molecular Orbital. |

| E(LUMO) | -2.3143 | eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| ∆E Gap (HOMO–LUMO) | 4.5256 | eV | The energy difference between the HOMO and LUMO, indicating chemical reactivity. |

| Electronegativity (χ) | 4.5771 | eV | The power of an atom in a molecule to attract electrons to itself. |

| Global Hardness (η) | 2.2628 | eV | A measure of resistance to change in electron distribution. |

| Global Softness (σ) | 0.4419 | eV⁻¹ | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

| Electrophilicity Index (ω) | 4.6292 | eV | A measure of the energy lowering of a system when it accepts electrons. |

Note: Data presented is for Methyl 5-((cinnamoyloxy)methyl)picolinate as a representative example of a substituted pyridine derivative. Similar calculations would be performed for this compound.

Molecular Orbital Analysis (HOMO-LUMO, Frontier Molecular Orbitals) to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The distribution and energy of these orbitals are critical for predicting how a molecule will react with other species.

The energy gap between the HOMO and LUMO (ΔE) is a particularly important descriptor of chemical reactivity and kinetic stability. researchgate.netbiomedres.us A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.netmdpi.com Conversely, a large HOMO-LUMO gap indicates higher stability and lower chemical reactivity. biomedres.us For this compound, the electron-donating amino group and the electron-withdrawing nitrile group attached to the pyridine ring would significantly influence the energies and spatial distributions of the HOMO and LUMO, thereby dictating its reactivity profile. Tuning molecular orbital energies with substituents is a common strategy in designing molecules with specific photophysical properties. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.orguni-muenchen.de It is invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. uni-muenchen.deyoutube.com

An MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. wolfram.com

Red/Orange/Yellow regions indicate a negative potential, corresponding to areas of high electron density. These sites are attractive to electrophiles and are likely to be involved in hydrogen bonding as acceptors. For this compound, these regions would be expected around the nitrogen atoms of the pyridine ring, the amino group, and the nitrile group.

Blue regions indicate a positive potential, corresponding to areas of low electron density or electron deficiency. These sites are susceptible to nucleophilic attack. The hydrogen atoms of the amino group in this compound would likely show a positive potential.

Green regions represent areas of neutral or near-zero potential.

MEP analysis is a powerful tool for understanding non-covalent interactions, which are crucial in biological systems and materials science. researchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on static molecules, conformational analysis and molecular dynamics (MD) simulations provide insight into the molecule's flexibility and behavior over time. sci-hub.se

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, this would primarily involve studying the rotation around the single bond connecting the amino group to the pyridine ring to find the lowest energy conformation.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of the system. iaea.org By simulating the interactions of this compound with itself or with solvent molecules, MD can be used to understand its structural stability, flexibility, and how it behaves in different environments (e.g., in aqueous solution or an organic solvent). sci-hub.seucl.ac.uk These simulations are crucial for studying complex processes and can provide insights that are difficult to obtain from static models alone. acs.org

Reaction Mechanism Modeling using Computational Approaches

Computational chemistry is an essential tool for elucidating the detailed pathways of chemical reactions. mdpi.commdpi.com Using methods like DFT, researchers can model the entire course of a reaction, from reactants to products, through the high-energy transition state.

For this compound, this could involve modeling various potential reactions, such as:

Electrophilic aromatic substitution on the pyridine ring.

Reactions involving the nucleophilic amino group.

Transformations of the nitrile group.

By calculating the energy profile of a proposed reaction pathway, chemists can determine the activation energy (the energy barrier that must be overcome for the reaction to occur). This allows for the prediction of reaction rates and the identification of the most plausible mechanism among several alternatives. rsc.org Such modeling can also reveal the structure of short-lived intermediates and transition states that are often impossible to observe experimentally. Data-driven approaches, sometimes combining spectroscopy with machine learning, are also emerging as powerful tools for revealing detailed reaction mechanisms. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties of a molecule, which serves as a powerful tool for structural confirmation when compared with experimental data.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated IR and Raman spectra with experimental spectra helps in assigning the observed vibrational bands to specific molecular motions, thus confirming the proposed structure. researchgate.netnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.govresearchgate.net The predicted chemical shifts can be compared directly with experimental NMR data to verify the molecular structure. nih.gov This is particularly useful for complex molecules where spectral assignment can be challenging. Fluorine-19 (¹⁹F) NMR is also a powerful tool, and tags can be used to identify and quantify molecules in complex mixtures. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts for an Analogous Compound.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| C2 | 150.2 | 152.5 | 2.3 |

| C3 | 118.9 | 120.1 | 1.2 |

| C4 | 145.8 | 147.0 | 1.2 |

| C5 | 115.3 | 116.8 | 1.5 |

| C6 | 138.7 | 140.2 | 1.5 |

| H(C3) | 7.25 | 7.35 | 0.10 |

| H(C5) | 6.80 | 6.92 | 0.12 |

| H(C6) | 8.15 | 8.25 | 0.10 |

| H(NH₂) | 5.90 | 6.05 | 0.15 |

Note: The data is hypothetical and serves to illustrate the process of comparing experimental and calculated values for structural verification of a molecule like this compound.

Ligand-Metal Interaction Modeling in Coordination Chemistry Contexts

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the ligand-metal interaction modeling of this compound. While computational methods are extensively used to model the coordination chemistry of related heterocyclic nitrogen-containing ligands, no dedicated research detailing the theoretical investigation of metal complexes with this compound has been published.

Studies on structurally similar molecules, such as 4-aminopyrimidine-5-carbonitrile, have utilized methods like Density Functional Theory (DFT) to predict the geometries of metal complexes and analyze their electronic properties. nih.gov For instance, in the case of Co(II), Ni(II), and Cu(II) complexes of 4-amino-5-pyrimidinecarbonitrile, computational results favored all-trans geometrical isomers and supported distorted octahedral geometries. nih.gov Such studies typically involve the calculation of optimized molecular geometries, vibrational frequencies, and electronic absorption spectra to correlate theoretical data with experimental findings. nih.gov

However, without specific studies on this compound, any discussion on its coordination behavior with different metal ions, including predicted bond lengths, bond angles, coordination numbers, and the electronic nature of the metal-ligand bonds, would be purely speculative. The presence of the methyl group and the specific arrangement of donor atoms (the amino nitrogen, the pyridine ring nitrogen, and the nitrile nitrogen) in this compound would uniquely influence its chelating properties and the resulting complex stabilities, which necessitates dedicated computational analysis.

Future computational research on this compound would likely employ DFT and other quantum mechanical methods to:

Determine the preferred coordination modes (e.g., monodentate, bidentate).

Calculate the binding energies with various transition metal ions.

Analyze the frontier molecular orbitals (HOMO-LUMO) to understand the electronic transitions and reactivity of the complexes.

Simulate spectroscopic properties (e.g., IR, UV-Vis) to aid in the characterization of synthesized complexes.

Until such research is conducted and published, a detailed, data-driven account of the ligand-metal interaction modeling for this compound remains unavailable.

Applications of 4 Amino 5 Methylpicolinonitrile in Advanced Organic Synthesis

4-Amino-5-methylpicolinonitrile as a Versatile Synthetic Building Block

This compound serves as a foundational scaffold for the synthesis of more elaborate molecules. The presence of a nucleophilic amino group, a reactive nitrile moiety, and an activatable methyl group on the pyridine (B92270) ring provides multiple sites for chemical modification. This allows for its incorporation into a diverse array of larger, more complex structures.

The utility of aminopicolinonitriles as building blocks extends to various fields. In medicinal chemistry, they are integral to the synthesis of pharmaceutical agents due to the ability to further functionalize the molecule. evitachem.com The amino group can act as a nucleophile in substitution and coupling reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate new heterocyclic rings. In materials science, the unique electronic and coordinating properties of substituted pyridines make them attractive for the development of novel functional materials. evitachem.com

While the full scope of this compound's applications is still under exploration, its structural features position it as a valuable starting material for creating libraries of compounds for various screening purposes.

Precursor for the Synthesis of Complex Organic Molecules

A significant application of this compound lies in its role as a precursor for the synthesis of complex, biologically active molecules. A prominent example is its use in the synthesis of a key intermediate for the non-steroidal mineralocorticoid receptor (MR) antagonist, finerenone. Finerenone is a pharmaceutical agent used for the treatment of chronic kidney disease associated with type 2 diabetes. google.com

One patented method describes the preparation of 4-amino-5-methylpyridin-2-one from 4-hydroxy-5-methyl-1H-pyridin-2-one. This process involves reacting the starting material with ammonia (B1221849) in an autoclave with the addition of an ammonium (B1175870) bromide salt. google.comgoogle.com

| Starting Material | Reagents | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4-hydroxy-5-methyl-1H-pyridin-2-one | Ammonia, Ammonium Bromide | Autoclave, 150-200 °C | 4-amino-5-methylpyridin-2-one | google.comgoogle.com |

This demonstrates the critical role of the 4-amino-5-methylpyridine scaffold, derived from the picolinonitrile, in constructing the core of a complex pharmaceutical agent.

Role in the Construction of Functionalized Pyridine Architectures

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. The development of efficient methods for the synthesis of highly substituted and functionalized pyridines is therefore a central theme in organic chemistry. This compound represents a pre-functionalized pyridine ring, making it an attractive starting point for the synthesis of more complex pyridine-based architectures.

The amino and nitrile groups can be chemically manipulated to introduce a wide range of substituents and to build fused heterocyclic systems. For instance, the amino group can be diazotized and replaced with various other functional groups, or it can be acylated or alkylated to introduce new side chains. The nitrile group is a versatile handle for transformations such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cyclization reactions to form fused rings.

While specific examples detailing the extensive use of this compound in the construction of diverse functionalized pyridine architectures are not widely documented in publicly available literature, the inherent reactivity of its functional groups suggests significant potential in this area. The synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids from a related trichloropicolinonitrile highlights the utility of such scaffolds in creating complex pyridine derivatives with potential herbicidal activity. nih.gov

Integration into Multi-Component Reactions for Diverse Product Libraries

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of diverse products for biological screening.

Aminopyridines are known to participate in various MCRs. The amino group can act as a nucleophilic component, reacting with carbonyl compounds and other electrophiles to initiate a cascade of bond-forming events. While the direct integration of this compound into MCRs is not extensively reported in the literature, the reactivity of the aminopyridine scaffold suggests its potential as a valuable component in such reactions. The development of MCRs for the synthesis of substituted 2-aminopyridines from simple starting materials demonstrates the feasibility of incorporating aminopyridine motifs into complex structures through one-pot procedures.

Further research into the reactivity of this compound under MCR conditions could unlock new pathways to novel heterocyclic compounds with potential applications in drug discovery and materials science.

Utilization in Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly efficient and can lead to a significant increase in molecular complexity in a single step.

The functional groups present in this compound make it a potential substrate for cascade reactions. For example, a reaction could be initiated at the amino or nitrile group, leading to the formation of a reactive intermediate that subsequently undergoes an intramolecular cyclization involving another part of the molecule. The synthesis of fused heterocycles often relies on such cascade processes. For instance, the reaction of substituted 4-amino-3-mercapto-(4H)-1,2,4-triazoles with various reagents leads to the formation of fused triazolothiadiazine and other heterocyclic systems through a series of reactions. researchgate.net

Although specific examples of cascade reactions involving this compound are not well-documented, the principles of cascade design suggest that this compound could be a valuable substrate for the development of new and efficient syntheses of complex heterocyclic systems. The exploration of its reactivity in such processes remains a promising area for future research.

Coordination Chemistry of 4 Amino 5 Methylpicolinonitrile

Identification of Potential Coordination Sites in 4-Amino-5-methylpicolinonitrile

This compound possesses three potential coordination sites through which it can bind to a metal ion. These sites are the pyridine (B92270) nitrogen atom, the nitrile nitrogen atom, and the amino nitrogen atom. The specific site or sites involved in coordination depend on various factors, including the nature of the metal ion, the reaction conditions, and the solvent used. The presence of these multiple donor atoms allows the molecule to act as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse metal complex structures.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their composition and structure.

Complexes with Transition Metal Ions

Transition metal complexes of ligands similar to this compound have been successfully synthesized. For instance, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with a related ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, were prepared in an alcoholic medium. nih.govnih.govresearchgate.net The synthesis generally involves refluxing a solution of the metal salt with the ligand, leading to the precipitation of the complex. nih.gov The resulting products are then purified and characterized.

Complexes with Main Group Metal Ions

While specific research on main group metal complexes of this compound is not extensively documented in the provided results, the general principles of coordination chemistry suggest that this ligand can also form complexes with main group metal ions. The synthesis would likely follow similar methodologies to those used for transition metals, involving the reaction of the ligand with a main group metal salt. The characterization of such complexes would be crucial to understanding their structure and bonding.

Investigation of Coordination Modes and Geometries

The way in which this compound binds to a metal center, known as its coordination mode, can vary. It can act as a:

Monodentate ligand: Binding through a single donor atom, most likely the pyridine nitrogen.

Bidentate chelating ligand: Binding through two donor atoms to the same metal ion, for example, through the pyridine nitrogen and the amino nitrogen, forming a stable chelate ring. nih.govnih.govjocpr.com

Bridging ligand: Connecting two or more metal centers.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound.

| Spectroscopic Technique | Information Gained |

| FTIR Spectroscopy | Provides evidence of coordination by showing shifts in the vibrational frequencies of the functional groups involved in bonding, such as the C=N stretching of the pyridine ring and the N-H stretching of the amino group. hilarispublisher.comresearchgate.net The appearance of new bands corresponding to metal-ligand vibrations (M-N) further confirms complex formation. hilarispublisher.com |

| UV-Vis Spectroscopy | Gives insights into the electronic transitions within the complex and helps in determining the coordination geometry. Shifts in the absorption maxima upon complexation are indicative of metal-ligand interactions. researchgate.netscirp.org |

| NMR Spectroscopy | (¹H and ¹³C NMR) can reveal changes in the electronic environment of the ligand upon coordination. Shifts in the signals of protons and carbons near the coordination sites provide strong evidence of complexation. nih.govresearchgate.net |

| EPR Spectroscopy | (Electron Paramagnetic Resonance) is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II), providing information about the oxidation state and the coordination environment of the metal ion. scirp.orgnih.gov |

| Mass Spectrometry | Helps in determining the molecular weight of the complex and confirming its stoichiometry. |

Computational Studies of Metal-Ligand Interactions and Complex Stability

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and stability of metal complexes. umn.edumdpi.com These studies can:

Optimize the geometry of the complexes to predict their three-dimensional structure. nih.govmdpi.com

Calculate the vibrational frequencies, which can be compared with experimental FTIR and Raman data to validate the proposed structures. nih.gov

Analyze the nature of the metal-ligand bond through techniques like Natural Bond Orbital (NBO) analysis. shd-pub.org.rs

Determine the stability constants of the complexes, providing a quantitative measure of their stability in solution. nih.gov

Computational studies on related systems have been used to validate proposed structures and understand the nature of metal-ligand interactions. nih.govshd-pub.org.rs For instance, DFT calculations have been employed to confirm the geometries of metal complexes and to analyze the strength of bonding interactions. shd-pub.org.rs

Reactivity of Coordinated this compound Ligand

The coordination of this compound to a metal center typically occurs through the nitrogen atoms of the pyridine ring and the amino group, or through the nitrogen of the cyano group, leading to the formation of a chelate. This coordination profoundly influences the reactivity of the ligand in several ways.

One of the primary effects of coordination is the alteration of the electron density on the picolinonitrile framework. The metal center, acting as a Lewis acid, withdraws electron density from the ligand. This withdrawal effect, known as the inductive effect, can render the functional groups of the ligand more susceptible to certain types of reactions. For instance, the electron-withdrawing nature of the metal can increase the acidity of the amino group's protons, making deprotonation more facile.

Conversely, the metal can also engage in back-bonding with the π* orbitals of the pyridine ring and the cyano group. This back-donation of electron density from the metal to the ligand can influence the reactivity in a different manner, potentially stabilizing certain transition states or intermediates in a reaction. The extent of this back-bonding is dependent on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Reactivity of the Amino Group

The amino group of the coordinated this compound can undergo a variety of reactions. The increased acidity of the N-H protons upon coordination can facilitate reactions that proceed via deprotonation. For example, the coordinated amino group could be more susceptible to acylation or alkylation reactions in the presence of a base.

Furthermore, the amino group can participate in condensation reactions with aldehydes or ketones to form Schiff base ligands. The coordination to a metal ion can act as a template, directing the stereochemical outcome of such reactions. While specific examples for this compound are not readily found in the literature, the principle of metal-templated synthesis is a well-established concept in coordination chemistry.

Reactivity of the Cyano Group

The cyano group is a versatile functional group that can undergo a range of transformations. Upon coordination to a metal center, the reactivity of the nitrile is significantly modified. The polarization of the C≡N bond is enhanced, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

For instance, the coordinated nitrile can be hydrolyzed to an amide or a carboxylic acid under milder conditions than the free ligand. The metal ion can act as a Lewis acid catalyst, activating the nitrile group towards attack by water or hydroxide (B78521) ions.

The coordinated nitrile group can also participate in cycloaddition reactions. For example, it could react with azides to form tetrazoles or with other unsaturated molecules in metal-mediated cyclization reactions to form novel heterocyclic systems. The metal can play a crucial role in these reactions by pre-organizing the reactants in the coordination sphere.

Data on Coordinated Ligand Reactivity

Detailed experimental data, such as reaction conditions, yields, and spectroscopic characterization of products for the reactions of coordinated this compound, are not extensively reported in publicly accessible literature. The following table represents a hypothetical compilation of potential reactions and expected observations based on general principles of coordination chemistry.

| Reaction Type | Reagent | Potential Product | Expected Spectroscopic Changes |

| Amino Group Reactivity | |||

| Acylation | Acetyl chloride, Base | N-acetylated complex | Appearance of a new C=O stretching band in the IR spectrum; shift in ¹H NMR signals of the aromatic protons. |

| Schiff Base Condensation | Benzaldehyde | Imine-containing complex | Disappearance of the -NH₂ proton signals in ¹H NMR; appearance of a new C=N stretching band in the IR spectrum. |

| Cyano Group Reactivity | |||

| Hydrolysis | H₂O, Acid/Base | Amide or Carboxylate complex | Disappearance of the C≡N stretching band in the IR spectrum; appearance of C=O and N-H or O-H stretching bands. |

| Cycloaddition | Sodium azide (B81097) | Tetrazolyl-picoline complex | Disappearance of the C≡N stretching band in the IR spectrum; changes in the ¹³C NMR spectrum indicating the formation of the tetrazole ring. |